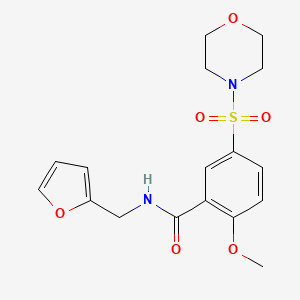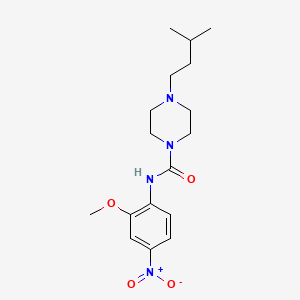
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as SB-3CT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Wirkmechanismus
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide works by binding to the active site of MMPs, preventing them from cleaving extracellular matrix proteins. This leads to a decrease in tissue remodeling and inflammation, which can be beneficial in a variety of disease states. The binding of N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide to MMPs is reversible, allowing for the potential development of more targeted therapies in the future.
Biochemical and Physiological Effects:
In addition to its effects on MMPs, N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer and other diseases. N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its specificity for MMPs. This makes it a useful tool for studying the role of MMPs in disease states and for developing more targeted therapies. However, one of the limitations of N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its relatively low potency compared to other MMP inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. Another area of interest is the investigation of the role of MMPs in a variety of disease states, including cancer, inflammation, and fibrosis. Finally, the potential therapeutic applications of N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in these and other disease states should continue to be explored.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and fibrosis. It has been shown to inhibit matrix metalloproteinases (MMPs), a family of enzymes that play a key role in the degradation of extracellular matrix proteins. MMPs are involved in a number of physiological processes, including tissue remodeling, wound healing, and immune response.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-16-5-4-14(26(21,22)19-6-9-24-10-7-19)11-15(16)17(20)18-12-13-3-2-8-25-13/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCXTJDYUURBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-phenyl-5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655672.png)
![N-(2-methylphenyl)-2-[4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetamide](/img/structure/B4655677.png)
![N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4655695.png)
![4-methyl-2-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4655707.png)

![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B4655721.png)
![5-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4655730.png)

![3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4655738.png)
![2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide](/img/structure/B4655741.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4655742.png)
![3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4655744.png)
